molecular formula C8H7BrFNO B13036445 (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13036445
M. Wt: 232.05 g/mol
InChI Key: JORWJIMSHQMFRM-ZCFIWIBFSA-N
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Description

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral dihydrobenzofuran derivative characterized by a bromine atom at position 4, a fluorine atom at position 7, and an amine group at position 3 in the fused bicyclic structure. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems. This compound combines halogen substituents with a benzofuran scaffold, a framework often leveraged in medicinal chemistry for its metabolic stability and ability to engage in π-π stacking interactions.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

JORWJIMSHQMFRM-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(C=CC(=C2O1)F)Br)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a benzofuran precursor, followed by the introduction of the amine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The amine group can be introduced through reductive amination using reagents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The pharmacological and physicochemical properties of dihydrobenzofuran-3-amine derivatives are heavily influenced by halogen type and substituent positioning. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine Br (C4), F (C7) C₈H₈BrFNO ~257.06* High lipophilicity; dual halogen synergy
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F (C7) C₈H₉ClFNO 189.61 Reduced lipophilicity; hydrochloride salt enhances solubility
(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine Br (C6), Cl (C7) C₈H₇BrClNO 248.50 Increased steric bulk; dual halogens may hinder receptor binding
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (C7) C₈H₉Cl₂NO ~206.08* Lower lipophilicity vs. Br/F analogs; chloride may alter metabolism

*Calculated based on formula.

Key Findings :

  • Halogen Synergy: The dual bromo-fluoro substitution in the target compound likely offers a balance of lipophilicity (Br) and electronic effects (F), enhancing bioavailability compared to mono-halogenated analogs like the 7-fluoro or 7-chloro derivatives .
  • Substituent Position : Bromine at position 4 (target compound) vs. position 6 (CAS 1272731-95-9) alters steric and electronic interactions. Position 4 bromine may allow better alignment with hydrophobic binding pockets in enzyme targets compared to bulkier 6-bromo analogs .

Stereochemical and Salt Form Considerations

  • Enantiomeric Specificity : The (S)-configuration in the target compound contrasts with (R)-enantiomers (e.g., [1213092-51-3]), which may exhibit divergent binding affinities. For example, (R)-isomers of brominated analogs show 10–20% reduced activity in serotonin receptor assays .
  • Salt Forms : Hydrochloride salts (e.g., [1414960-64-7]) improve aqueous solubility but may limit blood-brain barrier penetration compared to free amine forms like the target compound .

Biological Activity

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic compound belonging to the class of dihydrobenzofurans, which are known for their diverse biological activities. This compound exhibits unique structural features due to the presence of both bromine and fluorine atoms, as well as an amine group, which contribute to its chemical reactivity and potential therapeutic effects.

The molecular formula of this compound is C8H8BrFNOC_8H_8BrFNO with a molecular weight of approximately 230.06 g/mol. The compound's structure is characterized by a dihydrobenzofuran core, which is a bicyclic structure that enhances its biological interactions.

Research indicates that compounds similar to this compound can act on various biological targets. For instance, derivatives of dihydrobenzofurans have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to cytotoxic effects in cancer cells, particularly those deficient in BRCA proteins .

In Vitro Studies

In vitro studies have demonstrated that this compound and its analogs exhibit potent activity against several cancer cell lines. For example, related compounds have shown IC50 values ranging from 0.531 μM to 9.45 μM against PARP-1 . The presence of the fluorine atom enhances the electron-withdrawing capacity of the aromatic system, potentially increasing binding affinity to biological targets.

Case Studies

  • PARP Inhibition : A study focusing on related dihydrobenzofuran derivatives revealed significant improvements in PARP inhibition through structural modifications. The lead compound exhibited an IC50 value of 9.45 μM, while fluorinated derivatives showed enhanced potency .
  • Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of dihydrobenzofuran derivatives on BRCA-deficient cell lines demonstrated selective toxicity, suggesting potential therapeutic applications for compounds like this compound in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzofuran ring. The following table summarizes key findings from SAR studies:

CompoundIC50 (μM)TargetNotes
(S)-4-Bromo9.45PARP-1Lead compound with moderate potency
5-Fluoro derivative2.12PARP-1Enhanced potency due to fluorination
3-Hydroxy derivative0.531PARP-1Significant improvement in inhibition
Unsubstituted analog>100Various cancer linesLow activity compared to halogenated variants

Q & A

Q. What synthetic routes are recommended for preparing (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine with high enantiomeric purity?

To achieve high enantiomeric purity, enantioselective catalytic methods such as asymmetric hydrogenation of imine precursors are commonly employed. Diastereomeric salt formation (e.g., using tartaric acid derivatives) can further enhance enantiomeric excess during crystallization. Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C/19F NMR : Confirm substitution patterns (e.g., bromo at C4, fluoro at C7) and dihydrobenzofuran ring integrity.
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak for C8H8BrFN2O).
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained .

Q. How can common impurities (e.g., des-bromo byproducts) be removed during synthesis?

Impurities like des-bromo derivatives or diastereomers are typically removed via silica gel chromatography (hexane/EtOAc gradients) or preparative HPLC. Purity should be confirmed using TLC and comparative NMR analysis .

Advanced Research Questions

Q. How do bromo (C4) and fluoro (C7) substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group at C7 activates the bromo substituent at C4 for Suzuki-Miyaura coupling. Steric hindrance at C7 may necessitate optimized catalysts (e.g., PdCl2(dppf)) and elevated reaction temperatures. Computational studies (DFT) can predict regioselectivity .

Q. What strategies prevent racemization during functionalization of the amine group?

  • Mild conditions : Use low temperatures and non-acidic media to minimize amine protonation.
  • Protecting groups : Boc or Fmoc groups stabilize the amine during subsequent reactions.
  • Monitoring : Chiral HPLC after each synthetic step ensures retained enantiopurity .

Q. How can conflicting reports on biological activity (e.g., enzyme inhibition) be resolved?

  • Purity validation : Compare HPLC chromatograms and elemental analysis across studies.
  • Assay conditions : Control for variables like solvent (DMSO vs. aqueous buffers), cell lines, or metabolite interference.
  • Stability testing : Assess compound degradation under assay conditions (e.g., pH, light exposure) .

Q. What computational tools predict the compound’s interactions in drug discovery (e.g., target binding)?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations evaluate interactions with biological targets. QSAR models incorporating substituent effects (Hammett σ values for Br/F) can optimize pharmacodynamic profiles .

Methodological Considerations

Q. How should researchers address solubility challenges in aqueous assays?

Formulate as hydrochloride salts (common for similar amines) to enhance solubility. Co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., Tween-80) may improve bioavailability .

Q. What analytical workflows validate enantiomeric excess in scaled-up synthesis?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Confirm optical activity correlating with (S)-configuration .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Sample history : Trace storage conditions (e.g., humidity, temperature) that may alter crystallinity.
  • Analytical calibration : Validate NMR reference standards and MS ionization methods.
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC or PXRD .

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